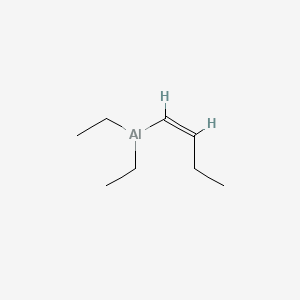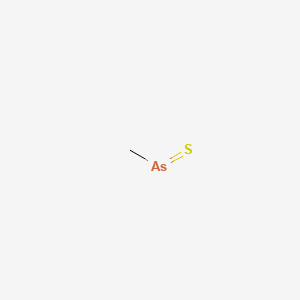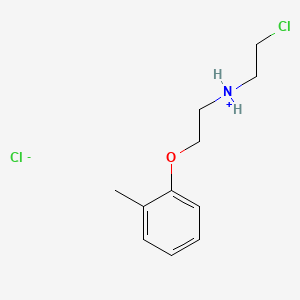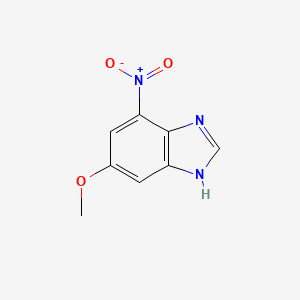
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. It is known for its unique structure, which includes a cyclooctanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride typically involves the reaction of cyclooctanol with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Aplicaciones Científicas De Investigación
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylaminomethyl group plays a crucial role in binding to target molecules, while the cyclooctanol ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride include:
- trans-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
- cis-2-Benzylaminomethyl-1-cycloheptanol hydrochloride
- cis-2-Benzylaminomethyl-1-cyclohexanol hydrochloride
Uniqueness
This compound is unique due to its specific cyclooctanol ring structure and the cis-configuration of the benzylaminomethyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H26ClNO |
|---|---|
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1 |
Clave InChI |
TWBOLQAUOVRMDR-MOGJOVFKSA-N |
SMILES isomérico |
C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl |
SMILES canónico |
C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)


